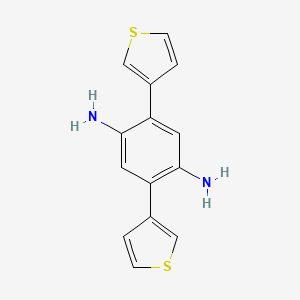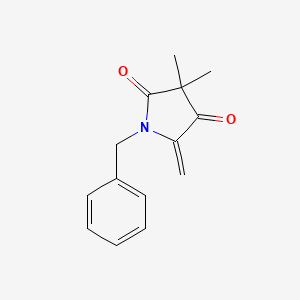
3-(Aminomethyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride is a complex organic compound with significant potential in various scientific fields This compound features a benzoxaborole core, which is known for its unique chemical properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride typically involves multiple steps:
Formation of the Benzoxaborole Core: The initial step involves the synthesis of the benzoxaborole core. This can be achieved through the reaction of a suitable boronic acid derivative with an ortho-substituted phenol under acidic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and the benzoxaborole core react to form the desired aminomethyl derivative.
Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group is typically introduced through an etherification reaction. This involves the reaction of the aminomethyl-benzoxaborole intermediate with 3-chloropropanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aminomethyl group, potentially converting it to a primary amine.
Substitution: The benzoxaborole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzoxaborole derivatives.
科学的研究の応用
3-(Aminomethyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting bacterial and fungal infections.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(Aminomethyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride involves its interaction with specific molecular targets. The benzoxaborole core is known to inhibit certain enzymes by forming a stable complex with the active site. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The aminomethyl and hydroxypropoxy groups can further modulate the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzoxaborole: The parent compound, which lacks the aminomethyl and hydroxypropoxy groups.
Tavaborole: A benzoxaborole derivative used as an antifungal agent.
Crisaborole: Another benzoxaborole derivative used in the treatment of eczema.
Uniqueness
3-(Aminomethyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride is unique due to the presence of both the aminomethyl and hydroxypropoxy groups
特性
分子式 |
C11H17BClNO4 |
|---|---|
分子量 |
273.52 g/mol |
IUPAC名 |
3-[[3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H16BNO4.ClH/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;/h1,3-4,10,14-15H,2,5-7,13H2;1H |
InChIキー |
DADYQGIQOBJGIW-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


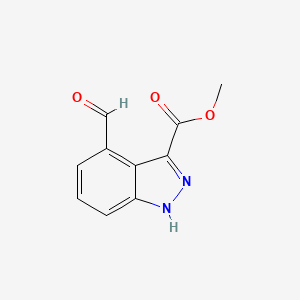
![4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756672.png)
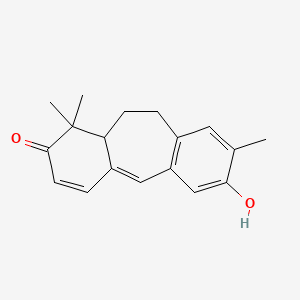
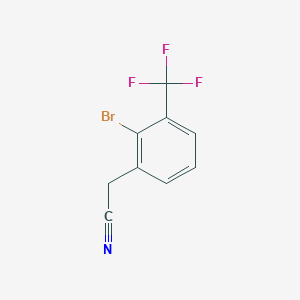

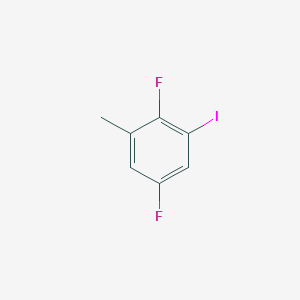
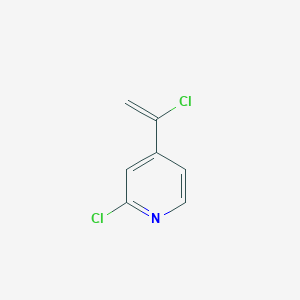
![[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756704.png)

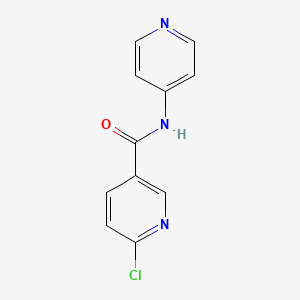
![Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756721.png)
![5-Methoxy-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756726.png)
